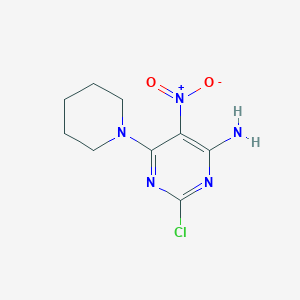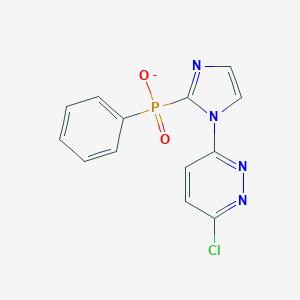
AChE-IN-64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Métodos De Preparación
The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.
Aplicaciones Científicas De Investigación
4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .
Comparación Con Compuestos Similares
4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:
4’-Hydroxychalcone: Lacks the bromine substituent but shares similar biological activities.
4’-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, exhibiting different pharmacological properties.
3’-Bromo-4-hydroxychalcone: Similar structure but with the bromine atom at a different position, leading to variations in biological activity.
These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C15H11BrO2 |
|---|---|
Peso molecular |
303.15g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ |
Clave InChI |
RJIFZRQOWIRRNC-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)

![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)

